6'-Methoxy-[3,3'-bipyridin]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6'-Methoxy-[3,3'-bipyridin]-4-amine, also known as 6-MeOBPy, is a novel ligand that has gained attention in scientific research due to its unique properties. It is a bidentate ligand that can coordinate with metal ions, particularly transition metal ions, to form metal complexes. These complexes have been studied for their potential applications in various fields, including catalysis, material science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6'-Methoxy-[3,3'-bipyridin]-4-amine complexes in catalytic reactions involves the coordination of the ligand with the metal ion, which activates the metal center for the reaction. The ligand's electron-donating properties can also stabilize the intermediate species, leading to increased reaction rates and selectivity.
Biochemical and Physiological Effects
While 6'-Methoxy-[3,3'-bipyridin]-4-amine has not been extensively studied for its biochemical and physiological effects, some studies have shown that the ligand and its metal complexes exhibit low toxicity and good biocompatibility. This makes them potential candidates for biomedical applications, such as drug delivery and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6'-Methoxy-[3,3'-bipyridin]-4-amine in lab experiments include its ease of synthesis, high purity, and stability. Its ability to form stable complexes with metal ions also makes it a versatile ligand for various applications. However, one limitation is that the ligand's coordination chemistry can be complex, which may require careful optimization of experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 6'-Methoxy-[3,3'-bipyridin]-4-amine and its metal complexes. One potential area of research is the development of new catalytic reactions using 6'-Methoxy-[3,3'-bipyridin]-4-amine complexes with different metal ions. Another area of interest is the use of 6'-Methoxy-[3,3'-bipyridin]-4-amine complexes in biomedical applications, such as drug delivery and imaging. Additionally, the ligand's unique properties make it a potential candidate for the development of new materials, such as sensors and electronic devices.
Conclusion
In conclusion, 6'-Methoxy-[3,3'-bipyridin]-4-amine is a novel ligand that has gained attention in scientific research due to its unique properties. Its ability to form stable complexes with metal ions makes it a versatile ligand for various applications, including catalysis, material science, and biomedical research. Further research on 6'-Methoxy-[3,3'-bipyridin]-4-amine and its metal complexes is needed to explore its full potential in these areas.
Synthesemethoden
The synthesis of 6'-Methoxy-[3,3'-bipyridin]-4-amine involves several steps, including the reaction of 6-methoxy-2-pyridinecarboxaldehyde with 2-aminopyridine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a suitable oxidizing agent to form the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
The metal complexes of 6'-Methoxy-[3,3'-bipyridin]-4-amine have been extensively studied for their potential applications in catalysis. The ligand's unique properties, such as its ability to form stable complexes with metal ions, make it an excellent candidate for catalytic reactions. For example, 6'-Methoxy-[3,3'-bipyridin]-4-amine complexes with copper ions have been shown to catalyze the oxidation of alcohols to aldehydes and ketones.
Eigenschaften
IUPAC Name |
3-(6-methoxypyridin-3-yl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-2-8(6-14-11)9-7-13-5-4-10(9)12/h2-7H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLHERALZISEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679027 |
Source
|
Record name | 6'-Methoxy[3,3'-bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Methoxy-[3,3'-bipyridin]-4-amine | |
CAS RN |
1269041-56-6 |
Source
|
Record name | 6'-Methoxy[3,3'-bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.